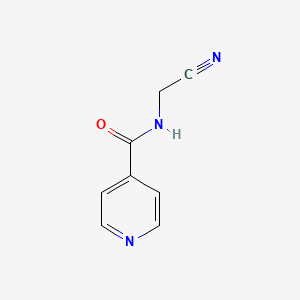

N-(cyanomethyl)isonicotinamide

Description

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

N-(cyanomethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C8H7N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,6H2,(H,11,12) |

InChI Key |

NQSJOBCWGOKIMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key N-substituted isonicotinamide derivatives and their structural/functional distinctions:

Key Observations :

- This contrasts with electron-donating groups like amines (e.g., 2-aminoisonicotinamide) .

- Steric Impact: Bulky substituents (e.g., azetidinone in Compound 2e or benzylidene in Compound 68) may improve target selectivity but reduce solubility .

- Halogenation : Bromo or iodo substituents (e.g., N-(5-bromopyridin-2-yl)isonicotinamide) facilitate co-crystal formation with acids, suggesting utility in solid-state chemistry .

Pharmacological Activity Comparison

Analysis :

- Anticonvulsant Activity: Compound 2e’s azetidinone ring and chloro substituent likely enhance lipophilicity, aiding blood-brain barrier penetration. A cyanomethyl analog might exhibit similar efficacy with improved metabolic stability due to the nitrile group .

- Antimicrobial Activity: Thiazolidinedione derivatives (Compounds 68–70) show that bulky, conjugated substituents enhance membrane disruption. The smaller cyanomethyl group may reduce potency but improve solubility .

Physicochemical Properties:

- Solubility: Cyanomethyl’s polar nitrile may enhance aqueous solubility compared to halogenated or aryl-substituted analogs.

- Stability : Nitriles are generally resistant to oxidation, suggesting better metabolic stability than amines or thiols.

Preparation Methods

Acyl Chloride Intermediate Route

This method involves converting 4-(trifluoromethyl)nicotinic acid to its acyl chloride using thionyl chloride (SOCl2), followed by reaction with aminoacetonitrile sulfate:

However, this route suffers from a 43.5% overall yield due to side reactions during chlorination and amidation.

Hydrolysis of Cyanoethylated Intermediates

Early attempts utilized 4-trifluoromethylbenzonitrile, which was hydrolyzed to the corresponding amide and subsequently cyanoethylated. This pathway incurred a 55.7% yield loss across four steps, rendering it economically unfeasible.

Industrial-Scale Process Design

Continuous Flow Reactor Adaptation

Recent patents suggest transitioning from batch to continuous flow systems to enhance throughput. By maintaining precise temperature control (60–80°C) and residence times (2–4 h), manufacturers achieve consistent product quality while reducing waste.

Purification Techniques

Crude product purification employs recrystallization from ethanol-water mixtures, yielding >99% purity. Chromatographic methods are avoided industrially due to high costs.

Comparative Analysis of Synthetic Pathways

The one-step method outperforms alternatives in key metrics:

| Parameter | One-Step | Acyl Chloride Route | Hydrolysis Route |

|---|---|---|---|

| Overall Yield (%) | 95–98 | 43.5 | 55.7 |

| Reaction Steps | 1 | 2 | 4 |

| Purity (%) | 97–99 | 85–90 | 88–92 |

| Scalability | High | Moderate | Low |

Data synthesized from CN104761493A and comparative studies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(cyanomethyl)isonicotinamide?

- Methodological Answer : Synthesis optimization should prioritize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield and purity. For example, polar aprotic solvents like dimethylformamide (DMF) are often used in coupling reactions involving pyridine derivatives . Intermediate purification via column chromatography and characterization using NMR and mass spectrometry (MS) is critical to confirm structural integrity at each step .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns on the pyridine and cyanomethyl groups.

- High-resolution MS (HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry, as demonstrated in studies of analogous isonicotinamide derivatives .

Q. What experimental strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, expose the compound to buffers at pH 2–12 and temperatures of 25–60°C, then quantify intact compound via UV absorbance at λmax ~260 nm (typical for pyridine moieties) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyanomethyl substituent in this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituents varying in electron-withdrawing/donating properties (e.g., -CF3, -OCH3) to assess electronic effects on target binding .

- Step 2 : Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural changes with activity. For example, compare IC50 values against HDACs or kinases, leveraging precedents from bromophenyl- and chlorobenzyl-substituted isonicotinamides .

- Step 3 : Perform molecular docking to model interactions with active sites, prioritizing proteins with pyridine-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).

- Batch Analysis : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities, a common issue in studies of structurally similar analogs .

- Meta-Analysis : Compare findings with structurally related compounds, such as N-(tert-butyl)-substituted isonicotinamides, to identify trends in bioactivity .

Q. How can computational chemistry guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), solubility, and CYP450 interactions. The cyanomethyl group may enhance blood-brain barrier permeability due to moderate logP (~2.5) .

- QSAR Modeling : Train models on datasets of pyridine derivatives to link substituent descriptors (e.g., Hammett σ) to bioavailability .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.